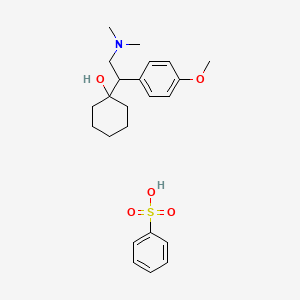

Venlafaxine Besylate

Descripción

Propiedades

Número CAS |

609345-58-6 |

|---|---|

Fórmula molecular |

C23H33NO5S |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

benzenesulfonic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C17H27NO2.C6H6O3S/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;7-10(8,9)6-4-2-1-3-5-6/h7-10,16,19H,4-6,11-13H2,1-3H3;1-5H,(H,7,8,9) |

Clave InChI |

PTEFWGKCGCNHDM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Crystalline Structure and Polymorphism of Venlafaxine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of venlafaxine (B1195380) besylate, an active pharmaceutical ingredient (API). The document outlines the known crystalline forms, presents their physicochemical properties in structured tables, and offers detailed experimental protocols for their characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of venlafaxine-based drug products.

Introduction to Venlafaxine Besylate and the Importance of Polymorphism

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. While commonly formulated as a hydrochloride salt, the besylate salt of venlafaxine offers potential advantages in terms of physicochemical properties, such as reduced hygroscopicity and lower water solubility, which can be beneficial for developing stable, extended-release dosage forms.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same API can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the bioavailability, therapeutic efficacy, and shelf-life of the final drug product. Therefore, a thorough understanding and control of the polymorphic forms of this compound are essential for ensuring product quality and consistency.

Known Crystalline Forms of this compound

Based on available scientific literature and patent documentation, this compound is known to exist in at least three solid-state forms: a monohydrate, an anhydrate, and an amorphous form[1].

-

This compound Monohydrate: This is a crystalline form that incorporates one molecule of water into its crystal lattice. It is the most well-characterized form.

-

This compound Anhydrate: This crystalline form does not contain water in its crystal structure. It can be prepared by the dehydration of the monohydrate form[1].

-

Amorphous this compound: This is a non-crystalline, disordered solid form. It can be produced by methods such as solvent evaporation or spray drying[1].

The interconversion between these forms, particularly the hydration/dehydration process, is a key aspect of the solid-state chemistry of this compound.

Physicochemical and Crystallographic Data

The following tables summarize the available quantitative data for the known forms of this compound.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Chemical Formula | C₁₇H₂₈NO₂⁺·C₆H₅O₃S⁻·H₂O |

| Molecular Weight | 453.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 10.1163 (5) Å |

| b | 10.2176 (4) Å |

| c | 13.8162 (6) Å |

| α | 72.074 (4)° |

| β | 70.108 (4)° |

| γ | 63.889 (5)° |

| Volume | 1184.53 (11) ų |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction analysis.

Table 2: Comparative Physicochemical Properties of this compound Forms

| Property | Monohydrate | Anhydrate | Amorphous |

| Appearance | White to off-white crystalline solid | Crystalline solid | Solid powder |

| Water Content | One mole of water per mole of salt | Anhydrous | Variable |

| Melting Point | Melting range of 85-114 °C[1] | Data not publicly available | No sharp melting point |

| DSC Peak | Endotherm around 114 °C (at 10 °C/min)[1] | Data not publicly available | Broad thermal events |

| Hygroscopicity | Stable hydrate | Less hygroscopic than the racemic monohydrate[1] | Generally more hygroscopic |

| PXRD Pattern | Crystalline pattern | Crystalline pattern (data not publicly available) | Halo pattern (no sharp peaks) |

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of this compound polymorphs.

Preparation of this compound Forms

4.1.1 Preparation of this compound Monohydrate

This protocol is adapted from the description in the scientific literature[1].

-

Dissolve (±)-venlafaxine base in acetone (B3395972) with heating.

-

Add benzenesulfonic acid monohydrate to the solution under stirring.

-

Continue heating the mixture until complete dissolution is achieved, resulting in a clear solution.

-

Allow the solution to cool to ambient temperature to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Dry the collected solid to obtain racemic this compound monohydrate.

4.1.2 Preparation of this compound Anhydrate

This protocol is based on the dehydration of the monohydrate form[1].

-

Place a sample of this compound monohydrate in a vacuum oven.

-

Heat the sample at an elevated temperature (e.g., 50-70 °C) under reduced pressure.

-

Maintain these conditions until the water of hydration is completely removed, which can be monitored by thermogravimetric analysis (TGA).

-

Cool the sample to room temperature in a desiccator to prevent rehydration.

4.1.3 Preparation of Amorphous this compound

This protocol is based on the solvent evaporation method[1].

-

Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

-

Rapidly remove the solvent by rotary evaporation under reduced pressure.

-

Collect the resulting solid residue, which will be in an amorphous state.

Characterization Methods

4.2.1 Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle. Ensure the sample is representative of the bulk material.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source. Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

-

Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/minute.

-

Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material). Compare the peak positions and intensities to reference patterns to identify the polymorphic form.

4.2.2 Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Data Collection: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization). Determine the onset temperature, peak temperature, and enthalpy of any thermal events.

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample using an attenuated total reflectance (ATR) accessory. Place a small amount of the this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio. Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Compare the spectra of different forms to identify shifts in peak positions, changes in peak intensities, or the appearance/disappearance of bands, which can be used to differentiate between polymorphs.

4.2.4 Raman Spectroscopy

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

-

Instrument Setup: Use a Raman microscope equipped with a 785 nm laser.

-

Data Collection: Focus the laser on the sample using an appropriate objective lens (e.g., 20x). Collect the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹) with an appropriate acquisition time (e.g., 15 seconds).

-

Data Analysis: Analyze the resulting spectrum for characteristic Raman scattering peaks. Compare the spectra of different forms to identify differences in peak positions and relative intensities that can be used for polymorph identification.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between the different solid-state forms of this compound.

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Caption: Phase relationships between the solid-state forms of this compound.

Conclusion

The solid-state landscape of this compound is characterized by the existence of a stable monohydrate, an anhydrate form, and an amorphous phase. A comprehensive understanding of the properties and interconversion of these forms is crucial for the development of robust and reliable pharmaceutical formulations. The experimental protocols and characterization data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important active pharmaceutical ingredient. Further research to fully characterize the anhydrate and amorphous forms would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the Synthesis and Purification of Venlafaxine Besylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for venlafaxine (B1195380) besylate, a widely used antidepressant. The document details common synthetic routes from commercially available starting materials to the final active pharmaceutical ingredient (API), with a focus on practical experimental protocols. Furthermore, it explores various purification techniques crucial for achieving the high purity required for pharmaceutical applications. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Synthesis of Venlafaxine Base

The synthesis of venlafaxine besylate first requires the preparation of the venlafaxine free base. A prevalent and industrially scalable method involves a three-step process starting from 4-methoxyphenylacetonitrile (B141487) and cyclohexanone.

Step 1: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

The initial step is a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[1][2]

Reaction Scheme:

Experimental Protocol:

A common approach involves the use of a strong base like sodium hydroxide (B78521) in a suitable solvent. Phase transfer catalysts can also be employed to facilitate the reaction.[1]

Step 2: Reduction of the Nitrile Intermediate to 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

The nitrile group of the intermediate is then reduced to a primary amine. A variety of reducing agents and catalysts can be used for this transformation. A widely cited method involves catalytic hydrogenation.[3][4]

Reaction Scheme:

Experimental Protocol:

Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like acetic acid or methanol (B129727) under hydrogen pressure is a common method.[3][4] An alternative approach utilizes reagents like sodium borohydride (B1222165) in the presence of a catalyst.[1]

Step 3: N,N-dimethylation to Venlafaxine Base (Eschweiler-Clarke Reaction)

The final step in the synthesis of the venlafaxine base is the N,N-dimethylation of the primary amine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic and effective method for this transformation.[3]

Reaction Scheme:

Experimental Protocol:

A stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, and a formaldehyde solution in water is heated.[3] After the reaction is complete, the mixture is cooled and basified to isolate the venlafaxine base, which can then be extracted with an organic solvent.[3]

Synthesis of Venlafaxine Base Workflow

Caption: Workflow for the synthesis of Venlafaxine Base.

Synthesis of this compound

Once the venlafaxine free base is obtained, it is converted to its besylate salt. This is typically achieved by reacting the base with benzenesulfonic acid.[5]

Reaction Scheme:

Experimental Protocol:

A common procedure involves dissolving the venlafaxine base in a suitable solvent, such as acetone, and then adding benzenesulfonic acid (often as a hydrate).[5] The mixture is heated to ensure complete dissolution and then cooled to induce crystallization of the this compound salt.[5]

Purification of this compound

The purity of the final this compound is critical for its use as an API. Recrystallization is the most common method for purification.

Recrystallization

The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.

Commonly Used Solvents for Recrystallization:

-

Acetone[5]

-

Ethanol[5]

-

Water[5]

-

Ethyl acetate[5]

-

Methanol[5]

-

Isopropanol[5]

-

Chloroform[5]

-

Mixtures of the above solvents

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent at an elevated temperature.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can be used to maximize the yield.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals, typically under reduced pressure.[5]

Purification of this compound Workflow

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and purification of venlafaxine and its besylate salt based on available literature. It is important to note that yields and purity can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Synthesis of Venlafaxine Intermediates and Base

| Step | Product | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Yield | Purity | Reference |

| 1 | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 4-methoxyphenylacetonitrile, Cyclohexanone | Sodium Hydroxide | - | - | - | [1] |

| 2 | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 10% Pd/C, H₂ | Acetic Acid | 57g from starting material in step 1 | - | [3] |

| 3 | Venlafaxine Base | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Formaldehyde, Formic Acid | Water | - | >98% (area by HPLC) | [6] |

Table 2: Synthesis and Purification of this compound

| Process | Starting Material | Key Reagents/Solvents | Yield | Purity | Reference |

| Synthesis | Venlafaxine Base | Benzenesulfonic acid hydrate, Acetone | 70% | - | [5] |

| Recrystallization | This compound Monohydrate | Acetone | High | High | [5] |

| Recrystallization | This compound | Ethanol, Water, Ethyl Acetate, Methanol, Isopropanol, Chloroform | - | - | [5] |

Conclusion

The synthesis of this compound is a well-established process that can be achieved with good yields and high purity through a multi-step synthesis followed by careful purification. The choice of reagents, solvents, and reaction conditions at each step plays a critical role in the overall efficiency of the process and the quality of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this compound, offering both theoretical understanding and practical experimental insights. Further optimization of each step can be tailored to specific laboratory or industrial settings to meet desired yield and purity targets.

References

- 1. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Venlafaxine synthesis - chemicalbook [chemicalbook.com]

- 5. US6717015B2 - this compound - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Metabolic Profile of Venlafaxine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic profile of venlafaxine (B1195380) besylate, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the metabolic fate of venlafaxine is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This document details the metabolic pathways, key enzymes involved, and methodologies for in vitro assessment, presenting data in a clear and comparative format.

Introduction to Venlafaxine Metabolism

Venlafaxine is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1][2] The metabolic process primarily involves demethylation reactions, leading to the formation of several metabolites, some of which are pharmacologically active. The metabolic profile can be influenced by genetic polymorphisms of the metabolizing enzymes, leading to inter-individual variability in drug response and side effects.[3]

Major Metabolic Pathways and Metabolites

The in vitro metabolism of venlafaxine proceeds through two primary pathways: O-demethylation and N-demethylation. These reactions produce the major metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODV).[1][4]

-

O-desmethylvenlafaxine (ODV): This is the major and pharmacologically active metabolite of venlafaxine.[2][3][5] It exhibits a similar potency to the parent drug in inhibiting serotonin (B10506) and norepinephrine (B1679862) reuptake.[6] The formation of ODV is the primary route of venlafaxine's first-pass metabolism.[1][2]

-

N-desmethylvenlafaxine (NDV): This is generally a minor metabolite with weak pharmacological activity.[1][2]

-

N,O-didesmethylvenlafaxine (NODV): This is a minor metabolite with no known significant pharmacological effect.[1] It is formed through the further metabolism of ODV and NDV.[1]

The metabolic cascade of venlafaxine is depicted in the signaling pathway diagram below.

References

A Deep Dive into the Pharmacological Nuances of Venlafaxine Enantiomers as Besylate Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Executive Summary

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. While clinically effective, a deeper understanding of the distinct pharmacological profiles of its individual enantiomers, particularly as besylate salts, is crucial for advancing rational drug design and personalized medicine. This technical guide provides a comprehensive analysis of the pharmacological differences between (R)-venlafaxine besylate and (S)-venlafaxine besylate, focusing on their differential interactions with monoamine transporters and their subsequent impact on neurotransmitter signaling. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes complex biological pathways to offer a thorough resource for the scientific community.

Introduction

Venlafaxine hydrochloride is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Its therapeutic efficacy stems from its ability to inhibit the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), thereby increasing their synaptic availability. Venlafaxine is a chiral compound, and its enantiomers exhibit distinct pharmacological properties. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, whereas the (S)-enantiomer is more selective for the serotonin transporter.[1] The besylate salt form of venlafaxine offers potential advantages in terms of physicochemical properties and formulation.[2] This guide focuses specifically on the pharmacological distinctions of the besylate salts of the individual (R)- and (S)-enantiomers of venlafaxine.

Pharmacodynamics: Differential Affinity for Monoamine Transporters

The primary mechanism of action of venlafaxine enantiomers is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). The differential affinity of each enantiomer for these transporters is the foundation of their distinct pharmacological profiles.

Quantitative Analysis of Transporter Binding Affinities

| Compound | Transporter | Ki (nM) |

| Racemic Venlafaxine | SERT | 82[3] |

| NET | 2480[3] | |

| (R)-Venlafaxine | SERT | Data not available |

| NET | Data not available | |

| (S)-Venlafaxine | SERT | Data not available |

| NET | Data not available |

Note: Specific Ki values for the individual besylate enantiomers are not publicly available and would require dedicated experimental determination.

Qualitative evidence strongly suggests that (S)-venlafaxine possesses a higher affinity and selectivity for SERT, while (R)-venlafaxine demonstrates a more balanced, potent inhibition of both SERT and NET.[1]

Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by venlafaxine enantiomers leads to the activation of downstream signaling cascades, ultimately contributing to their therapeutic effects. The following diagrams illustrate the generalized signaling pathways initiated by increased synaptic concentrations of serotonin and norepinephrine.

References

- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Venlafaxine besylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Venlafaxine Besylate in Physiological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of venlafaxine (B1195380) besylate, a salt form of the widely used antidepressant venlafaxine, within physiological buffers. Understanding the solubility of an active pharmaceutical ingredient (API) under conditions that mimic the human gastrointestinal tract is a cornerstone of oral drug development, influencing bioavailability, dissolution, and formulation strategies. While extensive data is available for the hydrochloride salt of venlafaxine, this guide focuses on the less water-soluble besylate form, offering a compilation of available data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.

Core Solubility Characteristics of Venlafaxine Besylate

This compound was developed to offer advantageous properties over the highly soluble venlafaxine hydrochloride. Notably, this compound exhibits significantly lower water solubility, a characteristic that can be beneficial for developing extended-release dosage forms.

A key patent document indicates that this compound monohydrate has a solubility of approximately 25 mg/mL in water and less than 30 mg/mL in 0.1 N HCl under ambient conditions.[1] This is in stark contrast to venlafaxine hydrochloride, which has a water solubility of 572 mg/mL.[2][3]

Quantitative Solubility Data

The following table summarizes the currently available quantitative solubility data for this compound in comparison to its hydrochloride salt. It is important to note that comprehensive public data on the solubility of this compound across a wide range of physiological buffers is limited.

| Salt Form | Medium | pH | Temperature | Solubility (mg/mL) |

| This compound Monohydrate | Water | Neutral | Ambient | ~25 |

| This compound Monohydrate | 0.1 N HCl | 1.2 | Ambient | < 30 |

| Venlafaxine Hydrochloride | Water | Neutral | Not Specified | 572 |

Data compiled from patent information and FDA documentation.[1][2][3]

Experimental Protocols for Solubility Determination

The determination of API solubility in physiological buffers is a critical step in pre-formulation studies. The equilibrium solubility shake-flask method is the gold standard for this purpose.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in various physiological buffers.

1. Preparation of Physiological Buffers:

-

Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.

-

Acetate (B1210297) Buffer (pH 4.5): Dissolve 2.99 g of sodium acetate trihydrate in approximately 800 mL of water. Add 14.0 mL of 2N acetic acid and adjust the pH to 4.5 with either 2N acetic acid or 2N sodium hydroxide (B78521). Add water to a final volume of 1000 mL.

-

Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N phosphoric acid. Add water to a final volume of 1000 mL.

2. Experimental Procedure:

-

Add an excess amount of this compound powder to a series of glass vials, each containing a known volume of a specific physiological buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 0.5 °C to simulate human body temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration of the dissolved API remains constant.

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, filtration through a chemically inert filter (e.g., 0.45 µm PTFE) is required.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Repeat the experiment at least in triplicate for each buffer condition to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the equilibrium solubility determination process.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound in physiological buffers is a critical parameter for the successful development of oral dosage forms. While publicly available data is not as extensive as for the hydrochloride salt, the existing information clearly indicates a significantly lower aqueous solubility. This characteristic presents both challenges and opportunities for formulation scientists, particularly in the realm of controlled-release technologies. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable and reproducible solubility data, which is essential for advancing the formulation and clinical application of this compound. Further research to populate a comprehensive solubility profile across a wider range of biorelevant media would be of great value to the pharmaceutical development community.

References

Preclinical Evaluation of Venlafaxine Besylate in Animal Models of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of venlafaxine (B1195380) besylate, a serotonin-norepinephrine reuptake inhibitor (SNRI), in established animal models of depression. It covers the core pharmacological principles, detailed experimental protocols, key signaling pathways, and pharmacokinetic profiles essential for non-clinical research and development.

Introduction to Venlafaxine

Venlafaxine is a widely prescribed antidepressant used for the treatment of major depressive disorder (MDD), anxiety disorders, and other mood disorders.[1][2][3][4] It functions as an SNRI, potently inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at the presynaptic terminal.[4][5] To a lesser extent, it also blocks dopamine (B1211576) reuptake.[1][2] This dual mechanism of action is believed to be crucial for its therapeutic efficacy. Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacological properties; the (R) enantiomer shows greater serotonin reuptake inhibition, while the (S) enantiomer inhibits the reuptake of both monoamines.[5] In preclinical studies, venlafaxine has demonstrated effectiveness in various animal models that mimic depressive-like behaviors.

Mechanism of Action and Signaling Pathways

Venlafaxine's primary mechanism involves blocking the serotonin transporter (SLC6A4) and the norepinephrine transporter (SLC6A2).[5] This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[4][5] The affinity for the serotonin transporter is higher, meaning at lower doses, its effect is primarily serotonergic, while at higher doses, it affects both systems.[6]

Beyond direct reuptake inhibition, chronic venlafaxine administration modulates several downstream signaling pathways and gene expression networks associated with neuroplasticity, neuroprotection, and cellular resilience.

Key Signaling Pathways:

-

MAPK-ERK1/2 and PI3K-AKT Pathways: Studies in mice have shown that venlafaxine exerts its antidepressant effects by activating the MAPK-ERK1/2 and PI3K-AKT signaling pathways in the hippocampus.[7] This was confirmed by identifying differential metabolites and verifying key proteins like BDNF, p-c-Raf, p-MAPK, p-MEK, p-AKT, and CREB.[7]

-

Neurotrophic and Neuroplasticity Signaling: Chronic venlafaxine treatment in rats has been shown to activate the expression of genes involved in neurotrophic signaling (Ntrk2, Ntrk3), neuroplasticity (Camk2g/b, Cd47), and synaptogenesis (Epha5a, Gad2).[1][2] Antidepressants like venlafaxine are known to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuroplasticity.[4]

-

Glutamatergic and Insulin (B600854) Signaling: Venlafaxine also modulates genes related to glutamatergic transmission (Gria3, Grin2b, Grin2a) and the insulin signaling pathway (Negr1, Ppp3r1, Slc2a4, Enpp1), mechanisms linked to neuroprotection, learning, and memory.[1][2]

References

- 1. Transcriptional Evidence for the Role of Chronic Venlafaxine Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]

- 2. Transcriptional Evidence for the Role of Chronic Venlafaxine Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of venlafaxine and chronic unpredictable stress on behavior and hippocampal neurogenesis of rat dams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Formulation Considerations for Venlafaxine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. While the hydrochloride salt is common, venlafaxine besylate offers significant advantages in early-phase formulation, particularly for extended-release dosage forms. Its lower aqueous solubility compared to venlafaxine hydrochloride provides a key tool for modulating drug release profiles. This guide provides an in-depth overview of the critical pre-formulation and early-phase formulation considerations for this compound, including its synthesis, physicochemical properties, and formulation strategies. Detailed experimental protocols and data are presented to assist researchers in the development of robust and effective oral solid dosage forms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to successful formulation development. Key parameters are summarized below.

Solubility Profile

This compound exhibits significantly lower water solubility than venlafaxine hydrochloride, a property that is advantageous for developing controlled-release formulations.[1]

Table 1: Solubility of Venlafaxine Salts

| Salt Form | Solvent | Solubility | Reference |

| This compound Monohydrate | Water | ~25 mg/mL | [1] |

| This compound Monohydrate | 0.1 N HCl | < 30 mg/mL | [1] |

| Venlafaxine Hydrochloride | Water | ~570 mg/mL | [1] |

| Venlafaxine Hydrochloride | Methanol | Freely Soluble | [2] |

| Venlafaxine Hydrochloride | Ethanol | Soluble | [2] |

| Venlafaxine Hydrochloride | Acetone (B3395972) | Slightly Soluble | [2] |

| Venlafaxine Hydrochloride | Phosphate Buffer pH 6.8 | Soluble | [3] |

Melting Point and Thermal Properties

The thermal behavior of this compound is crucial for manufacturing processes such as hot-melt granulation.

Table 2: Melting Point of Venlafaxine Salts and Polymorphs

| Compound | Melting Point (°C) | Notes | Reference |

| This compound Monohydrate | ~85-114°C | DSC peak around 114°C.[1] | [1] |

| Venlafaxine Hydrochloride | 215-217°C | [2] | |

| Venlafaxine Hydrochloride (Form 1) | ~208.34°C | [4] | |

| Venlafaxine Hydrochloride (Form 2) | ~214.09°C | [4] |

Crystalline Forms and Polymorphism

This compound can exist in different physical forms, including crystalline and amorphous forms. The crystalline forms include anhydrates and hydrates, with the monohydrate being a common form.[1] Polymorphism can significantly impact the solubility, stability, and bioavailability of a drug product. Therefore, thorough characterization of the solid-state properties is essential during early-phase development.

Experimental Protocols

Detailed methodologies for key experiments in the pre-formulation and formulation development of this compound are provided below.

Synthesis of this compound Monohydrate

Objective: To synthesize this compound monohydrate from venlafaxine base.

Materials:

-

Venlafaxine base

-

Benzene (B151609) sulfonic acid hydrate (B1144303)

-

Acetone

-

Nitrogen gas

Procedure:

-

In a 1-liter, 3-necked flask equipped with a mechanical stirrer and a condenser, dissolve 90.0 g of venlafaxine base in 140 ml of acetone with heating and stirring under a nitrogen atmosphere.

-

Add 52.34 g of benzene sulfonic acid hydrate in portions to the solution.

-

Heat the resulting mixture until a clear solution is obtained.

-

Allow the solution to cool to initiate precipitation.

-

Continue stirring, with optional cooling, for 1-3 hours to ensure complete precipitation.

-

Isolate the solid product by filtration.

-

Dry the isolated solid to obtain this compound monohydrate.[1]

Polymorph Screening and Characterization

A systematic approach to identify and characterize different polymorphic forms of this compound is critical.

Objective: To determine the melting point and thermal transitions of this compound.

Protocol:

-

Accurately weigh 2-10 mg of the this compound sample into a Tzero hermetic aluminum pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate of 10°C/min from 30°C to 250°C under a nitrogen purge of 50 mL/min.

-

Record the heat flow as a function of temperature to identify endothermic and exothermic events.[4][5]

Objective: To identify the crystalline form and assess the crystallinity of this compound.

Protocol:

-

Prepare a finely powdered sample of this compound.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Scan the sample over a 2θ range of 5° to 40° using CuKα radiation.

-

The diffraction pattern obtained serves as a fingerprint for the specific crystalline form.[6]

Objective: To identify the functional groups and confirm the salt formation of this compound.

Protocol:

-

Mix approximately 1 mg of the this compound sample with 200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Compress the powder into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the FTIR spectrometer.

-

Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.[7][8]

Drug-Excipient Compatibility Studies

Objective: To assess the physical and chemical compatibility of this compound with common pharmaceutical excipients.

Protocol:

-

Prepare binary mixtures of this compound and each selected excipient in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).

-

Analyze the stored samples at regular intervals using DSC and FTIR to detect any changes in thermal behavior or spectral characteristics that would indicate an interaction.[9][10][11] Visual observation for any physical changes is also crucial.

Dissolution Testing for Extended-Release Tablets

Objective: To evaluate the in vitro release profile of this compound extended-release tablets.

Protocol (based on FDA recommendations):

-

Apparatus: USP Apparatus 1 (Baskets) at 100 rpm or USP Apparatus 2 (Paddles) at 50 rpm.[12][13][14]

-

Dissolution Media: At least three different media should be tested, for example:

-

Volume: 900 mL.

-

Temperature: 37 ± 0.5°C.

-

Sampling Times: Early time points (e.g., 1, 2, 4 hours) are critical to assess for dose dumping, followed by sampling every 2 hours until at least 80% of the drug is released.[12][14]

-

Analysis: The concentration of venlafaxine in the collected samples is determined by a validated analytical method, such as HPLC with UV detection at approximately 225 nm.[15]

Formulation Strategies

The lower solubility of this compound makes it particularly suitable for extended-release formulations.

Hot-Melt Granulation

Hot-melt granulation is a promising technique for preparing sustained-release tablets of this compound, especially given its relatively lower melting point compared to the hydrochloride salt.[1]

Experimental Protocol for Hot-Melt Granulation:

-

Select a suitable meltable binder (e.g., Precirol ATO 5).

-

Heat the binder to its melting point (e.g., ~70°C).

-

Incorporate the this compound into the molten binder and knead thoroughly.

-

Allow the mixture to cool and solidify.

-

Mill the solidified mass and pass it through a suitable mesh sieve to obtain granules.

-

Blend the granules with other excipients (e.g., fillers, lubricants).

-

Compress the final blend into tablets.[16]

Visualizations

Signaling Pathway of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1][9][17]

Caption: Mechanism of action of venlafaxine as a serotonin-norepinephrine reuptake inhibitor.

Experimental Workflow for Drug-Excipient Compatibility

A logical workflow is essential for systematically evaluating the compatibility of this compound with various excipients.

Caption: Workflow for conducting drug-excipient compatibility studies.

Conclusion

This compound presents a valuable alternative to the hydrochloride salt for the development of oral solid dosage forms, particularly extended-release formulations. Its favorable physicochemical properties, most notably its lower aqueous solubility, provide formulators with greater flexibility in controlling drug release. A comprehensive understanding of its solid-state characteristics, coupled with systematic pre-formulation studies and rational formulation design, is paramount to developing a safe, effective, and stable drug product. The data and protocols presented in this guide offer a foundational framework for researchers and scientists embarking on the early-phase development of this compound formulations.

References

- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. wjpmr.com [wjpmr.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Optimization and evaluation of venlafaxine hydrochloride fast dissolving oral films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mse.washington.edu [mse.washington.edu]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. droracle.ai [droracle.ai]

- 10. ijrpc.com [ijrpc.com]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. US6274171B1 - Extended release formulation of venlafaxine hydrochloride - Google Patents [patents.google.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. uspnf.com [uspnf.com]

- 16. jsirjournal.com [jsirjournal.com]

- 17. nbinno.com [nbinno.com]

Methodological & Application

Application Note: HPLC-UV Method for Quantification of Venlafaxine Besylate in Bulk Drug

AN-VFB-001

Abstract

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and accurate quantification of venlafaxine (B1195380) besylate in bulk drug substance. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial to ensure the quality, potency, and purity of the bulk drug. This document provides a detailed protocol for the determination of venlafaxine besylate using an RP-HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of Venlafaxine

Venlafaxine has characteristic UV absorbance maxima at approximately 196 nm, 226 nm, and 276 nm.[3] For optimal sensitivity and to avoid interference from common HPLC solvents, a detection wavelength of 225 nm to 227 nm is frequently employed.[4][5][6] Venlafaxine hydrochloride is freely soluble in water, methanol, and acetonitrile (B52724).[2][7]

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Isocratic Pumping System with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (B84403) Buffer: Acetonitrile (60:40 v/v), pH adjusted to 4.5 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (Approx. 25°C) |

| Detection Wavelength | 226 nm |

| Run Time | Approximately 10 minutes |

3.2.1. Mobile Phase Preparation Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Mix the buffer and acetonitrile in a 60:40 ratio, filter through a 0.45 µm membrane filter, and degas for 15 minutes in an ultrasonic bath.

3.2.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3.2.3. Sample Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of the this compound bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Summary

The described method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The method demonstrated good specificity, with no interference from the blank (mobile phase) at the retention time of the venlafaxine peak.

The linearity of the method was established by analyzing a series of venlafaxine standard solutions at different concentrations. The calibration curve of peak area versus concentration was found to be linear over the specified range.

Accuracy was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was within the acceptable limits.

The precision of the method was evaluated by performing replicate injections of the standard solution. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed, and the relative standard deviation (%RSD) was calculated.

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Summary of Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 20 - 60 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.82% - 100.45% | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% | ≤ 2.0% |

| LOD | 6.55 ng/mL[8] | - |

| LOQ | 19.84 ng/mL[8] | - |

Conclusion

The developed and validated HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug substance. The method is suitable for routine quality control analysis in the pharmaceutical industry.

Protocol: Quantification of this compound in Bulk Drug by HPLC-UV

Scope

This protocol describes the step-by-step procedure for the quantification of this compound in bulk drug substance using a validated HPLC-UV method.

Materials and Reagents

-

This compound Reference Standard

-

This compound Bulk Drug Sample

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Volumetric flasks (100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

-

Analytical balance

-

pH meter

-

Ultrasonic bath

Experimental Workflow

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Procedure

-

Mobile Phase Preparation:

-

Prepare 1 liter of 0.02 M potassium dihydrogen phosphate buffer and adjust the pH to 4.5 with orthophosphoric acid.

-

Mix 600 mL of the buffer with 400 mL of acetonitrile.

-

Filter the mobile phase using a 0.45 µm nylon filter.

-

Degas the mobile phase for 15 minutes using an ultrasonic bath.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard.

-

Quantitatively transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.

-

Dilute to the mark with the mobile phase and mix well.

-

-

Sample Solution Preparation:

-

Accurately weigh about 10 mg of the this compound bulk drug sample.

-

Quantitatively transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Analysis:

-

Set up the HPLC system according to the conditions in Table 1.

-

Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

-

Inject the mobile phase (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the standard solution.

-

Inject the sample solution in duplicate.

-

System Suitability

Before sample analysis, verify the suitability of the chromatographic system. The %RSD for the peak areas of the five replicate injections of the standard solution should not be more than 2.0%.

Calculation

Calculate the percentage of venlafaxine in the bulk drug sample using the following formula:

Where:

-

AT = Peak area of venlafaxine in the sample solution

-

AS = Average peak area of venlafaxine in the standard solution

-

WS = Weight of the this compound reference standard (mg)

-

WT = Weight of the this compound bulk drug sample (mg)

-

P = Purity of the this compound reference standard (as a decimal)

References

- 1. bsphs.org [bsphs.org]

- 2. ijrpr.com [ijrpr.com]

- 3. UV-Vis Spectrum of Venlafaxine | SIELC Technologies [sielc.com]

- 4. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijiset.com [ijiset.com]

- 8. researchgate.net [researchgate.net]

Application Note: Development of a Stability-Indicating Assay for Venlafaxine Besylate

Introduction

Venlafaxine (B1195380) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorder.[1] The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note describes the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for venlafaxine besylate in bulk drug and pharmaceutical formulations. The method is designed to separate venlafaxine from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[1]

-

Analytical balance

-

pH meter

-

Sonication bath

-

Forced degradation studies were conducted in a calibrated hot air oven, a photostability chamber, and a water bath.

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Potassium phosphate (B84403) monobasic (AR grade)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (B78521) (AR grade)

-

Hydrogen peroxide (AR grade)

-

High-purity water

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Phosphate Buffer (pH 6.8):Methanol (40:60, v/v)[4] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm[2][3] |

| Run Time | 20 minutes |

Protocols

1. Preparation of Solutions

-

Buffer Preparation (0.01 M Phosphate Buffer, pH 6.8): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.8 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix the phosphate buffer and methanol in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

-

Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution Preparation (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

2. Forced Degradation Studies

Forced degradation studies were performed on the this compound to demonstrate the specificity and stability-indicating nature of the method.[4] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][4]

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.[4] Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M NaOH. Dilute to 10 mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M HCl. Dilute to 10 mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

-

Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

Results and Discussion

The developed RP-HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation:

The chromatograms of the stressed samples showed significant degradation of this compound under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method. A summary of the forced degradation results is presented in Table 2.

| Stress Condition | % Degradation | Number of Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 15.2% | 2 |

| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 12.8% | 1 |

| Oxidative (30% H₂O₂, RT, 24h) | 20.5% | 3 |

| Thermal (105°C, 48h) | 5.1% | 1 |

| Photolytic (UV light, 48h) | 3.8% | 1 |

Method Validation:

The method was found to be linear over the concentration range of 20-120 µg/mL with a correlation coefficient (r²) of 0.999. The precision of the method was demonstrated by the low relative standard deviation (RSD) for intra-day and inter-day precision, which were less than 2%. The accuracy of the method was confirmed by recovery studies, with recovery values between 98% and 102%.

| Validation Parameter | Result |

| Linearity Range | 20-120 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method can be successfully used for the routine analysis of this compound in bulk and pharmaceutical dosage forms and for stability studies.

Visualizations

References

- 1. actascientific.com [actascientific.com]

- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

Chiral Separation of Venlafaxine Enantiomers Using Besylate Salt by HPLC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380) is a widely prescribed antidepressant that belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. It is a chiral compound and is administered as a racemic mixture of two enantiomers: (R)-venlafaxine and (S)-venlafaxine.[1][2] These enantiomers exhibit different pharmacological and pharmacokinetic profiles.[1][2] The (R)-enantiomer is known to inhibit the reuptake of both norepinephrine (B1679862) and serotonin (B10506), whereas the (S)-enantiomer is more selective for serotonin reuptake.[2] Due to these differences, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiomerically pure drug formulations.

This document provides a detailed application note and protocol for the chiral separation of venlafaxine enantiomers, with a focus on its besylate salt form, using High-Performance Liquid Chromatography (HPLC). While much of the published literature describes methods for venlafaxine hydrochloride, the protocols outlined here are readily adaptable for the besylate salt, as the chiral separation is primarily dependent on the stereochemistry of the venlafaxine molecule itself and its interaction with the chiral stationary phase.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). These stationary phases are designed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer on the column, allowing for their separation and quantification. Common CSPs for the separation of venlafaxine enantiomers include polysaccharide-based and macrocyclic antibiotic-based columns.[2]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the successful chiral separation of venlafaxine besylate enantiomers.

Equipment and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral column, such as a Lux Amylose-2 (150 x 4.0 mm, 5 µm particle size), is recommended for this separation.[3][4]

-

Data Acquisition and Processing Software: Software capable of controlling the HPLC system and integrating peak areas is necessary.

-

Solvents: HPLC grade n-hexane, ethanol (B145695), and diethylamine (B46881) are required for the mobile phase. Isopropanol (B130326) is needed for sample preparation.

-

This compound Standard: A reference standard of racemic this compound is required for method development and as a control.

-

Volumetric flasks, pipettes, and syringes.

-

Membrane filters (0.2 µm) for mobile phase filtration.

Preparation of Solutions

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a ratio of 97:3 (v/v). Add diethylamine to a final concentration of 0.1%.[3][4] For example, to prepare 1 L of mobile phase, mix 970 mL of n-hexane, 30 mL of ethanol, and 1 mL of diethylamine. Filter the mobile phase through a 0.2 µm membrane filter and degas it for at least 10 minutes in a sonicator bath before use.[3]

Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with isopropanol to obtain a stock solution of 100 µg/mL.[3]

Sample Preparation (for Pharmaceutical Formulations): For tablet dosage forms, weigh and finely powder five tablets. An amount of the powder equivalent to 25 mg of this compound should be accurately weighed and transferred to a suitable volumetric flask. Dissolve the powder in isopropanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with isopropanol. Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients. Further dilute the filtered solution with isopropanol to achieve a final concentration within the linear range of the method (e.g., 5-30 µg/mL).[3][4]

HPLC Method Parameters

The following HPLC parameters are recommended for the chiral separation of venlafaxine enantiomers:

| Parameter | Value |

| Column | Lux Amylose-2 (150 x 4.0 mm, 5 µm)[3][4] |

| Mobile Phase | n-Hexane:Ethanol (97:3 v/v) with 0.1% Diethylamine[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL[3] |

| Detection Wavelength | 254 nm[3][4] |

| Run Time | Approximately 10 minutes |

Data Presentation and Analysis

The primary quantitative data from the chiral separation of venlafaxine enantiomers are the retention times and peak areas for each enantiomer. This data is used to determine the resolution and the enantiomeric ratio.

Typical Chromatographic Data

The following table summarizes the expected retention times for the two enantiomers of venlafaxine under the specified HPLC conditions.

| Enantiomer | Retention Time (tR) (minutes) |

| Enantiomer 1 | 4.1 ± 0.2[3][4] |

| Enantiomer 2 | 4.8 ± 0.3[3][4] |

Method Validation Parameters

A summary of key validation parameters for a similar method for venlafaxine hydrochloride is provided below. These parameters should be verified for the this compound method.

| Parameter | Result |

| Linearity Range | 5-30 µg/mL[3][4] |

| Intra-day Precision (%RSD) | 0.293 to 1.760[3][4] |

| Inter-day Precision (%RSD) | 0.319 to 0.210[3][4] |

Experimental Workflow and Diagrams

The overall workflow for the chiral separation of this compound by HPLC is depicted in the following diagram.

Caption: Workflow for Chiral Separation of this compound by HPLC.

Conclusion

The protocol described in this application note provides a reliable and robust method for the chiral separation of venlafaxine enantiomers using a polysaccharide-based chiral stationary phase. By following the detailed experimental procedures and utilizing the specified HPLC parameters, researchers and drug development professionals can effectively separate and quantify the (R)- and (S)-enantiomers of this compound. This is essential for ensuring the quality and efficacy of venlafaxine drug products and for conducting detailed pharmacokinetic and pharmacodynamic studies.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Venlafaxine Besylate Extended-Release Tablets

Introduction

Venlafaxine (B1195380) is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. It is available in extended-release (ER) formulations to provide prolonged therapeutic effects and improve patient compliance. The besylate salt of venlafaxine offers certain formulation advantages, including lower aqueous solubility compared to the hydrochloride salt, which can be beneficial for developing controlled-release dosage forms.[1]

In vitro dissolution testing is a critical quality control parameter for extended-release solid oral dosage forms. It ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product. This document provides detailed application notes and protocols for the in vitro dissolution testing of venlafaxine besylate extended-release tablets, compiled from regulatory guidance and scientific literature.

Physicochemical Properties of this compound

A key characteristic of this compound is its significantly lower water solubility compared to venlafaxine hydrochloride. This compound monohydrate has a water solubility of approximately 25 mg/mL, whereas venlafaxine hydrochloride's solubility is around 570 mg/mL.[1] Venlafaxine is a monovalent base with a pKa of approximately 9.63 to 10.09.[2] This pH-dependent solubility is a critical factor in the selection of appropriate dissolution media.

Recommended Dissolution Testing Protocols

While a specific USP monograph for this compound extended-release tablets is not available, the following protocols are based on FDA recommendations for bioequivalence studies and methods described in relevant patents.[3][4] The goal is to utilize a discriminating dissolution method that can detect changes in the formulation and manufacturing process.

I. General Dissolution Protocol (Based on FDA Guidance)

The FDA recommends developing a specific, discriminating dissolution method for modified-release products. Comparative dissolution testing should be conducted in at least three different media to characterize the drug release profile under various pH conditions, mimicking the physiological environment of the gastrointestinal tract.[3][5]

Experimental Workflow

Caption: Experimental workflow for in vitro dissolution testing of extended-release tablets.

Table 1: General Dissolution Test Parameters

| Parameter | Recommendation |

| Apparatus | USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle) |

| Rotation Speed | Apparatus 1: 100 rpm; Apparatus 2: 50 rpm (may be increased if justified) |

| Temperature | 37 ± 0.5 °C |

| Dissolution Media | At least three media, e.g., pH 1.2 (0.1 N HCl), pH 4.5 Acetate (B1210297) Buffer, and pH 6.8 Phosphate (B84403) Buffer |

| Volume | 900 mL |

| Sampling Times | Include early time points (e.g., 1, 2, 4 hours) and continue every 2 hours until at least 80% of the drug is released.[3][5] |

| Number of Units | 12 |

| Analytical Method | A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. |

II. Specific Dissolution Protocol (Example from Patent Literature)

A patent for an extended-release this compound formulation describes a specific dissolution method that can be used as a starting point for method development.[4]

Table 2: Example Dissolution Protocol for this compound ER Tablets

| Parameter | Condition |

| Apparatus | USP Apparatus 1 (Basket) |

| Rotation Speed | 100 rpm |

| Temperature | 37 ± 0.5 °C |

| Dissolution Medium | Phosphate Buffer, pH 6.8 |

| Volume | 900 mL |

| Sampling Times | 2, 4, 8, 12, and 24 hours |

| Analytical Method | HPLC or UV-Vis Spectrophotometry |

Detailed Experimental Methodologies

1. Preparation of Dissolution Media

-

0.1 N Hydrochloric Acid (pH 1.2): Dilute 8.3 mL of concentrated hydrochloric acid to 1000 mL with purified water.

-

pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate in a suitable volume of water, add 14.0 mL of 2 N acetic acid, and dilute with water to 1000 mL. Adjust pH if necessary.

-

pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 118 mL of 0.2 N sodium hydroxide (B78521) and dilute with water to 1000 mL. Adjust pH if necessary.

2. Dissolution Procedure

-

Set up the dissolution apparatus according to the specified parameters (Apparatus type, rotation speed, temperature).

-

Place 900 mL of the selected dissolution medium in each vessel and allow the medium to equilibrate to 37 ± 0.5 °C.

-

Place one this compound extended-release tablet in each basket or vessel.

-

Start the apparatus immediately.

-

At each specified time point, withdraw a sample aliquot (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF), discarding the first few milliliters of the filtrate.

-

Analyze the filtered samples using a validated analytical method.

3. Analytical Method (Example: HPLC)

A validated HPLC method is the preferred analytical technique for its specificity and sensitivity.

Table 3: Example HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 25 cm, 5 µm packing (or equivalent) |

| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate buffer) in an appropriate ratio (e.g., 35:65 v/v).[6][7] |

| pH of Mobile Phase | Adjust to a suitable pH (e.g., 3.0-3.5) with phosphoric acid.[6][7] |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection Wavelength | 225 nm or 274 nm[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Logical Relationship of Method Development

Caption: Logical flow for developing a dissolution testing protocol.

Data Presentation and Acceptance Criteria

The results of the dissolution study should be presented as the percentage of the labeled amount of venlafaxine released at each time point. The data should include the mean, standard deviation, and coefficient of variation (%CV) for the 12 units tested.

Acceptance criteria for extended-release formulations are typically presented in a multi-point format. While specific criteria for this compound ER tablets would be established based on the product's specific release profile and in vivo data, a general example based on USP guidelines for venlafaxine hydrochloride ER capsules is provided below for reference.[8]

Table 4: Example Acceptance Criteria (for reference)

| Time (hours) | Percentage Dissolved |

| 2 | 10% - 30% |

| 4 | 33% - 53% |

| 8 | 58% - 78% |

| 12 | 68% - 88% |

| 20 | Not Less Than 80% |

Note: These acceptance criteria are for a specific venlafaxine HCl product and must be developed and justified for the specific this compound product being tested.

The in vitro dissolution testing of this compound extended-release tablets requires the development of a robust and discriminating method. The protocols outlined in this document, based on regulatory guidance and scientific literature, provide a comprehensive framework for researchers, scientists, and drug development professionals. Key considerations include the use of multiple dissolution media to assess pH-dependent release, appropriate selection of apparatus and agitation speed, and the use of a validated analytical method for accurate quantification. The provided tables and diagrams serve to summarize the critical parameters and workflows for easy reference and implementation.

References

- 1. US6717015B2 - this compound - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. US8105627B2 - Extended release venlafaxine tablet formulation - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. uspnf.com [uspnf.com]

- 7. uspnf.com [uspnf.com]

- 8. drugfuture.com [drugfuture.com]

Forced degradation studies of venlafaxine besylate under stress conditions

Application Note: Forced Degradation Studies of Venlafaxine (B1195380) Besylate

Audience: Researchers, scientists, and drug development professionals.

Introduction Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and social phobia.[1] Forced degradation studies are crucial in the drug development process to understand the chemical stability of the active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways.[2][3] This document provides detailed protocols for conducting forced degradation studies on venlafaxine besylate, based on established methods for venlafaxine salts. The analytical procedures outlined are designed to separate the drug from its degradation products, ensuring the method is stability-indicating.[4][5]

Quantitative Data Summary

The stability of venlafaxine under various stress conditions has been investigated in several studies. The extent of degradation is dependent on the specific conditions employed (e.g., concentration of stressor, temperature, duration). The following table summarizes the quantitative results from different forced degradation experiments.

| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 10 hours | 3.95 - 5.42 (range for all conditions) | [6] |

| 0.5N HCl | 72 hours / Room Temp | No degradation observed | [7] | |

| 10% HCl | Not Specified | 11.21 | [1] | |

| 0.1M HCl | 26 hours / 60°C | Degradation observed | [8] | |